molecular formula C11H8ClN B1363647 2-Chloro-5-phenylpyridine CAS No. 66600-05-3

2-Chloro-5-phenylpyridine

Cat. No. B1363647
Key on ui cas rn: 66600-05-3
M. Wt: 189.64 g/mol
InChI Key: GPTCNPDHDYHZER-UHFFFAOYSA-N
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Patent
US08742127B2

Procedure details

In a 300 mL inner volume flask replaced by nitrogen, 30.3 g of tetrahydrofuran solution containing 19.5% by weight of isopropylmagnesium chloride (57.5 mmol as isopropylmagnesium chloride) as a magnesiation reagent was charged, and cooled at 10° C., and then 20 g of tetrahydrofuran solution containing 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) as a 2,5-dihalogenopyridine derivative (I), was added dropwise in the range of 10 to 20° C. for 1.0 hour. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours, and then added dropwise to the solution of tetrahydrofuran (20 g) containing bromobenzene (7.9 g, 50.0 mmol) as a halogenoaryl derivative (II), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.20 g, 0.25 mmol) as a palladium compound in the range of 10 to 20° C. for 2.0 hours. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours, and then saturated aqueous solution of ammonium chloride (50 g) was added. Toluene (50 g) was added to the reaction mixture, and after stirring for 1.0 hour, the reaction mixture was left to stand to separate the organic layer. After washing the organic layer with saturated sodium chloride solution (10 g), it was condensed under reduced pressure to obtain crude 6-chloro-3-phenylpyridine (6.5 g, purity: 82%, yield: 60%). The resultant crude 6-chloro-3-phenylpyridine (6.5 g) was purified by silica gel column chromatography (200 g), and 6-chloro-3-phenylpyridine (4.5 g, yield: 42%) as a 6-halogeno-3-arylpyridine derivative (III) was obtained.
Quantity
57.5 mmol
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,5-dihalogenopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
solvent
Reaction Step Three
Quantity
30.3 g
Type
solvent
Reaction Step Four
Quantity
7.9 g
Type
reactant
Reaction Step Five
[Compound]
Name
halogenoaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
50 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.Br[C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[N:11][CH:12]=1.Br[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Cl-].[NH4+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[Pd].C1(C)C=CC=CC=1.O1CCCC1>[Cl:13][C:10]1[N:11]=[CH:12][C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:8][CH:9]=1 |f:3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
57.5 mmol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Two
Name
Quantity
20 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)Cl
Name
2,5-dihalogenopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 g
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
30.3 g
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
7.9 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
halogenoaryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
50 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Seven
Name
Quantity
50 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
ADDITION
Type
ADDITION
Details
was added dropwise in the range of 10 to 20° C. for 1.0 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After adding dropwise
ADDITION
Type
ADDITION
Details
After adding dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
after stirring for 1.0 hour
Duration
1 h
WAIT
Type
WAIT
Details
the reaction mixture was left
CUSTOM
Type
CUSTOM
Details
to separate the organic layer
WASH
Type
WASH
Details
After washing the organic layer with saturated sodium chloride solution (10 g), it
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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